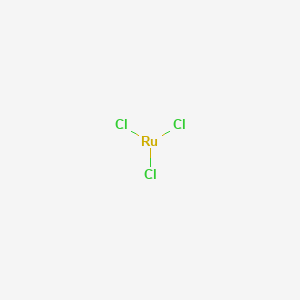
nicotine-1'-N-oxide
Übersicht
Beschreibung
Nicotine-1’-N-oxide is a metabolite of nicotine, a well-known alkaloid found in tobacco. It is formed through the oxidation of nicotine and is one of the primary metabolites detected in the urine of smokers. This compound plays a significant role in the metabolism and detoxification of nicotine in the human body .
Wirkmechanismus
- In the brain, nicotine-1’-N-oxide binds to nAChRs on dopaminergic neurons within the cortico-limbic pathways .
- Activation of nAChRs leads to downstream signaling events, including changes in intracellular calcium levels and neurotransmitter release .
- Nicotine-1’-N-oxide affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Nicotine-1’-N-oxide plays a significant role in biochemical reactions, particularly in the metabolism of nicotine. It interacts with several enzymes, including flavin-containing monooxygenases (FMO) and cytochrome P450 enzymes. These enzymes facilitate the oxidation of nicotine to form nicotine-1’-N-oxide. The interaction between nicotine-1’-N-oxide and these enzymes is crucial for the detoxification and elimination of nicotine from the body .
Cellular Effects
Nicotine-1’-N-oxide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, nicotine-1’-N-oxide can modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission. This modulation can lead to changes in cell function, including alterations in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of nicotine-1’-N-oxide involves its interaction with specific biomolecules. It binds to nicotinic acetylcholine receptors, leading to the opening of ion channels and the influx of cations such as sodium and calcium. This binding and subsequent ion flow result in the depolarization of the cell membrane and the initiation of various intracellular signaling cascades. Additionally, nicotine-1’-N-oxide can undergo further metabolism by cytochrome P450 enzymes, leading to the formation of other metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nicotine-1’-N-oxide can change over time. Studies have shown that nicotine-1’-N-oxide is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to nicotine-1’-N-oxide in vitro has been observed to affect cellular function, including changes in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and potential long-term impacts .
Dosage Effects in Animal Models
The effects of nicotine-1’-N-oxide vary with different dosages in animal models. At low doses, nicotine-1’-N-oxide may have minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of nicotine-1’-N-oxide have been associated with increased oxidative stress and alterations in neurotransmitter levels. These dosage-dependent effects are crucial for determining the safe and effective use of nicotine-1’-N-oxide in research and potential therapeutic applications .
Metabolic Pathways
Nicotine-1’-N-oxide is involved in several metabolic pathways. It is primarily formed through the oxidation of nicotine by flavin-containing monooxygenases. Once formed, nicotine-1’-N-oxide can be further metabolized by cytochrome P450 enzymes to produce other metabolites, such as cotinine and cotinine-1’-N-oxide. These metabolic pathways are essential for the detoxification and elimination of nicotine and its metabolites from the body .
Transport and Distribution
The transport and distribution of nicotine-1’-N-oxide within cells and tissues involve various transporters and binding proteins. Nicotine-1’-N-oxide can be transported across cell membranes by specific transporters, and it can accumulate in certain tissues, such as the liver and kidneys. The distribution of nicotine-1’-N-oxide is influenced by its interactions with these transporters and binding proteins, which affect its localization and accumulation within the body .
Subcellular Localization
Nicotine-1’-N-oxide is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and endoplasmic reticulum. Its subcellular localization can influence its activity and function. For example, the presence of nicotine-1’-N-oxide in the mitochondria can affect mitochondrial function and energy production. Additionally, post-translational modifications and targeting signals can direct nicotine-1’-N-oxide to specific subcellular compartments, further influencing its biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nicotine-1’-N-oxide can be synthesized through the oxidation of nicotine using various oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂) and peracids. The reaction typically involves the addition of the oxidizing agent to a solution of nicotine in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of nicotine-1’-N-oxide involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the conversion of nicotine to nicotine-1’-N-oxide while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Nicotine-1’-N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Nicotine-1’-N-oxide can be reduced back to nicotine under specific conditions.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Nicotine.
Substitution: Various substituted nicotine derivatives.
Wissenschaftliche Forschungsanwendungen
Nicotine-1’-N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of nicotine and its derivatives.
Biology: Investigated for its role in the detoxification processes in the human body.
Medicine: Studied for its potential effects on nicotine addiction and withdrawal symptoms.
Industry: Used in the development of nicotine replacement therapies and other pharmaceutical applications
Vergleich Mit ähnlichen Verbindungen
Cotinine: Another major metabolite of nicotine, often used as a biomarker for nicotine exposure.
Nornicotine: A minor alkaloid found in tobacco and a metabolite of nicotine.
Anabasine: An alkaloid similar to nicotine, found in certain plants
Uniqueness: Nicotine-1’-N-oxide is unique in its specific role in the detoxification and metabolism of nicotine. Unlike cotinine, which is more stable and commonly used as a biomarker, nicotine-1’-N-oxide is more reactive and participates in various metabolic pathways .
Eigenschaften
IUPAC Name |
3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBQHICRCUQJJ-NUHJPDEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867021 | |
| Record name | (-)-Nicotine 1′-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-26-9 | |
| Record name | Nicotine 1′-N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotine N'-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Nicotine 1′-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTINE N'-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R173T257I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)



![4-amino-1-[[(5S)-2-(3-hexadecoxypropoxy)-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1217091.png)


